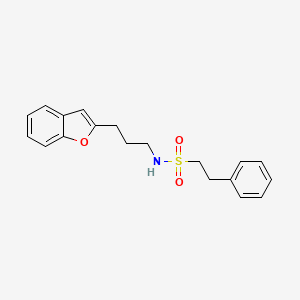

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide” is a complex organic compound that contains a benzofuran moiety, a phenyl group, and a sulfonamide group. Benzofuran is a heterocyclic compound, also known as a benzene-furan hybrid. It consists of a fused five-membered and six-membered ring, with oxygen being one of the five members of the furan ring .

Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed using techniques like 1H-NMR, 13C-NMR, elemental analysis, and IR .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can be quite diverse, depending on the functional groups attached to the benzofuran core .科学的研究の応用

- Benzofuran derivatives have demonstrated anti-tumor properties in various studies. These compounds exhibit cytotoxic effects on cancer cells, making them potential candidates for cancer therapy . Researchers have investigated their mechanisms of action and explored their potential as novel chemotherapeutic agents.

- Benzofuran compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Their ability to inhibit bacterial growth makes them valuable in the development of new antibiotics . Researchers continue to explore their efficacy against drug-resistant strains.

- Benzofuran derivatives exhibit antioxidant effects by scavenging free radicals and protecting cells from oxidative damage. These properties are relevant in preventing age-related diseases and promoting overall health . Investigating their specific mechanisms and potential clinical applications is an ongoing area of research.

- Some benzofuran compounds have shown anti-viral activity. For instance, a recently discovered macrocyclic benzofuran derivative demonstrated anti-hepatitis C virus (HCV) activity. Researchers are exploring its potential as an effective therapeutic drug for HCV . Understanding the molecular interactions involved is crucial for drug development.

- Due to their biological activities, benzofuran derivatives are considered natural drug lead compounds. Researchers investigate their potential as scaffolds for drug design and optimization. Novel methods for constructing benzofuran rings have been developed, enabling the synthesis of complex derivatives .

- Benzofuran compounds serve as building blocks in synthetic chemistry. Their unique structures make them valuable for designing new molecules. Researchers have achieved total syntheses of natural products containing benzofuran rings, demonstrating their versatility and utility in drug discovery .

Anti-Tumor Activity

Antibacterial Effects

Antioxidant Properties

Anti-Viral Potential

Drug Lead Compounds

Synthetic Chemistry Applications

作用機序

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This can be effective in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Biochemical Pathways

Benzofuran compounds have been found to have a wide range of biological and pharmacological applications . They are involved in various biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .

Pharmacokinetics

It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Action Environment

It is known that the unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

将来の方向性

特性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-24(22,14-12-16-7-2-1-3-8-16)20-13-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,15,20H,6,10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQKSVLXEIFRBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B2989173.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2989177.png)

![4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid](/img/structure/B2989178.png)

![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)

![methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2989184.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B2989185.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)

![(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2989193.png)